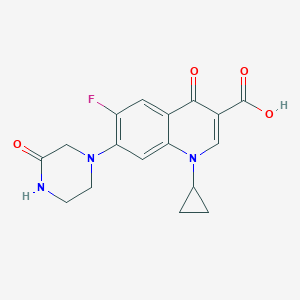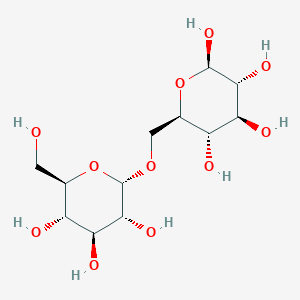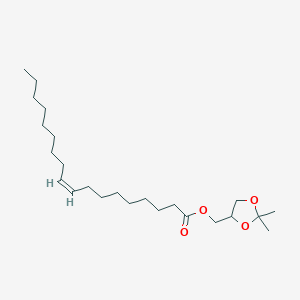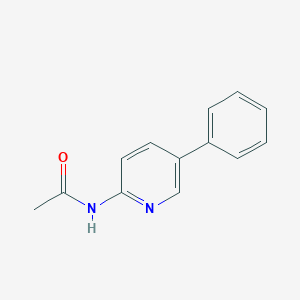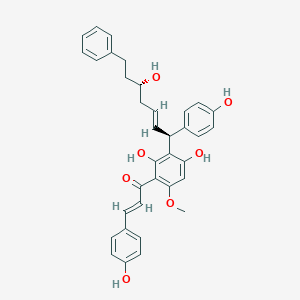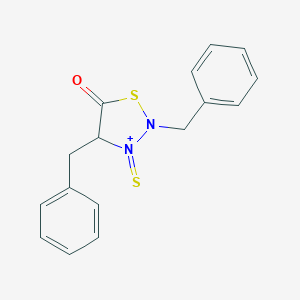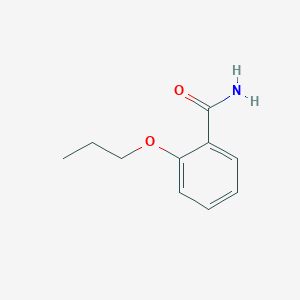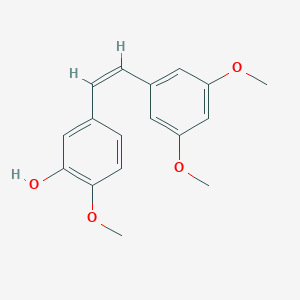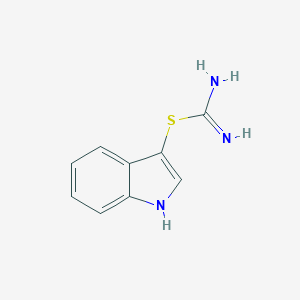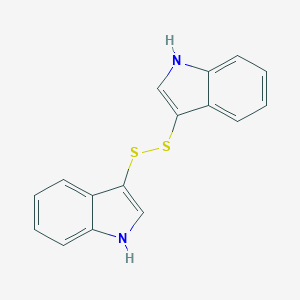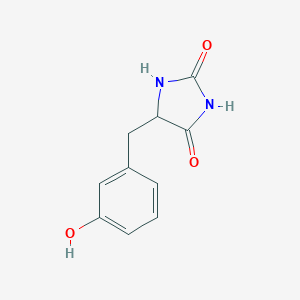![molecular formula C23H22O2 B016327 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene CAS No. 157701-81-0](/img/structure/B16327.png)
1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene, also known as DMC or dimethoxycurcumin, is a synthetic derivative of curcumin, a natural polyphenolic compound found in turmeric. DMC has been shown to have numerous potential applications in scientific research, particularly in the fields of cancer treatment and prevention.
Wirkmechanismus
The mechanism of action of 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. Specifically, 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer properties, 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene has also been shown to have anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene in laboratory experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, its solubility in water is limited, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are numerous potential future directions for research on 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene. One area of interest is its potential as a therapeutic agent for other diseases beyond cancer, such as neurodegenerative disorders and cardiovascular disease. Additionally, further research is needed to fully understand the mechanisms of action of 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene and its potential interactions with other drugs and compounds.
Synthesemethoden
1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene can be synthesized through a multi-step process involving the reaction of curcumin with various chemical reagents. One common method involves the reaction of curcumin with methoxyphenylboronic acid, followed by the addition of propargyl bromide and palladium catalyst. The resulting product is then treated with methanol and hydrochloric acid to yield 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene.
Wissenschaftliche Forschungsanwendungen
1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene has been the subject of numerous scientific studies due to its potential as a therapeutic agent for various diseases and conditions. One area of research has focused on its anti-cancer properties, as 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer.
Eigenschaften
CAS-Nummer |
157701-81-0 |
|---|---|
Produktname |
1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene |
Molekularformel |
C23H22O2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C23H22O2/c1-2-9-19-14-15-22(24-17-20-10-5-3-6-11-20)23(16-19)25-18-21-12-7-4-8-13-21/h2-16H,17-18H2,1H3/b9-2+ |
InChI-Schlüssel |
ZYJGQBTVYUCNAL-XNWCZRBMSA-N |
Isomerische SMILES |
C/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES |
CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Synonyme |
(E)-1,2-Bis(phenylmethoxy)-4-(1-propen-1-yl)benzene; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



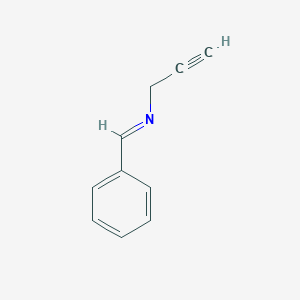
![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)
![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)
